Cyclopentadecanone Oxime

Overview

Description

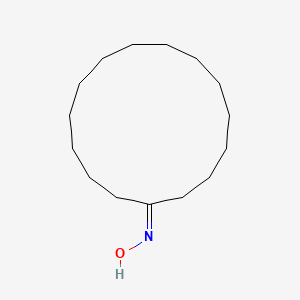

Cyclopentadecanone Oxime is a chemical compound with the molecular formula C15H29NO . It contains a total of 46 atoms; 29 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 46 bonds, including 17 non-H bonds, 1 multiple bond, 1 double bond, 1 aliphatic oxime, and 1 hydroxyl group .

Synthesis Analysis

A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil has been reported . The synthesis yields of cyclopentadecanone and cyclopentadecanolide were 38.5% and 63.0%, respectively . The effect of different ester groups on the cyclization of α,ω-difatty acid alkyl ester in cyclopentadecanone synthesis, and the effect of catalysts on the cyclization of ω-hydroxycarboxylic acid triglyceride in cyclopentadecanolide synthesis were investigated .

Molecular Structure Analysis

Cyclopentadecanone Oxime contains a total of 46 bonds, including 17 non-H bonds, 1 multiple bond, 1 double bond, 1 aliphatic oxime, and 1 hydroxyl group . The optimized structure of Cyclopentadecanone Oxime was subjected to a molecular docking study .

Chemical Reactions Analysis

Oximes, including Cyclopentadecanone Oxime, are known for their versatile roles in chemical reactions . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .

Physical And Chemical Properties Analysis

Cyclopentadecanone Oxime is a chemical compound with the molecular formula C15H29NO . It contains a total of 46 atoms; 29 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Scientific Research Applications

Cyclopentadecanone Oxime: A Comprehensive Analysis of Scientific Research Applications

Antidepressant Activity Research: Cyclopentadecanone Oxime has shown potential in pharmaceutical research, particularly in studies related to antidepressant activity. It has been evaluated for its binding affinity against human monoamine oxidase A, an enzyme target for antidepressant drugs .

Chemical Synthesis of Isoxazolines: In the field of chemical synthesis, Cyclopentadecanone Oxime may play a role as an intermediate in the production of isoxazolines, which are utilized in creating various organic molecules for the chemical and life science industries .

Mechanism of Action

Safety and Hazards

Future Directions

Recent works have revealed that new oxime compounds, including Cyclopentadecanone Oxime, can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .

properties

IUPAC Name |

N-cyclopentadecylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c17-16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h17H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMLVMHHSQXPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(=NO)CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338916 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentadecanone Oxime | |

CAS RN |

34341-05-4 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cyclopentadecanone oxime interact with its targets to potentially alleviate depression?

A1: While the exact mechanism is yet to be fully elucidated, computational studies suggest that cyclopentadecanone oxime might exert its antidepressant effect by binding to monoamine oxidase and serotonin receptors []. Monoamine oxidase is an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of this enzyme leads to increased levels of these neurotransmitters in the brain, which is a common mechanism of action for many antidepressant drugs. Similarly, binding to serotonin receptors can modulate serotonergic signaling, contributing to the potential antidepressant effect. Further experimental validation is needed to confirm these interactions and determine the specific subtypes of receptors involved.

Q2: What is the structural characterization of cyclopentadecanone oxime?

A2: The research paper primarily focuses on the compound's potential biological activity and computational analysis. While it confirms the presence of cyclopentadecanone oxime within the Cycas pectinata extract through GC-MS analysis, it doesn't provide specific details regarding the compound's molecular formula, weight, or spectroscopic data []. Further research focusing on isolation and characterization of this compound is needed to provide this information.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)